1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is a quaternary ammonium salt derived from 1,4-diazabicyclo[2.2.2]octane (DABCO). This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications. It is a colorless solid that is highly soluble in water and other polar solvents.
Preparation Methods
The synthesis of 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride typically involves the alkylation of DABCO with hexyl halides. The reaction is carried out in an organic solvent such as acetone or ethanol, under reflux conditions. The general reaction scheme is as follows:
DABCO+Hexyl Halide→1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium Halide
For industrial production, the process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .
Chemical Reactions Analysis
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group. Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Ring-Opening Reactions: The bicyclic structure of the compound can be opened under specific conditions, leading to the formation of piperazine derivatives
Scientific Research Applications
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is primarily based on its ability to act as a nucleophile and a base. The quaternary ammonium group enhances its nucleophilicity, allowing it to participate in various chemical reactions. The compound can also form complexes with metal ions, facilitating catalytic processes .
Comparison with Similar Compounds
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is similar to other quaternary ammonium salts derived from DABCO, such as:
- 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride
- 1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride
- 1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride
These compounds share similar chemical properties but differ in their alkyl chain lengths, which can influence their solubility, reactivity, and applications. The hexyl derivative is unique due to its longer alkyl chain, which can enhance its solubility in non-polar solvents and its ability to interact with hydrophobic substrates .
Properties
CAS No. |
62634-04-2 |
---|---|
Molecular Formula |
C12H25ClN2 |
Molecular Weight |
232.79 g/mol |
IUPAC Name |
1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane;chloride |
InChI |
InChI=1S/C12H25N2.ClH/c1-2-3-4-5-9-14-10-6-13(7-11-14)8-12-14;/h2-12H2,1H3;1H/q+1;/p-1 |
InChI Key |
WRSBGNAGQMAXPA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+]12CCN(CC1)CC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.